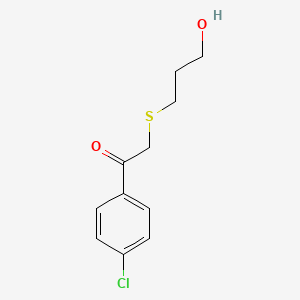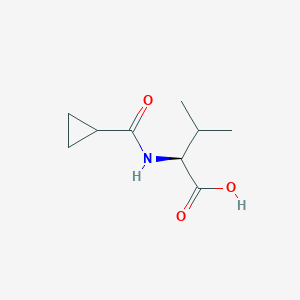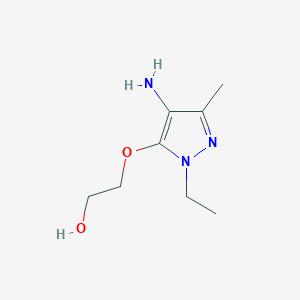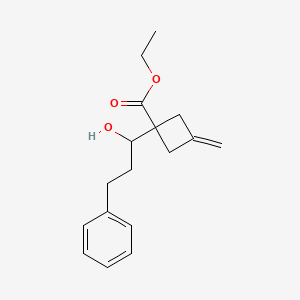![molecular formula C13H10ClNO2S B13489387 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 4-chlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the preparation of the 4-chlorophenylmethyl sulfanyl intermediate. This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in the presence of a suitable solvent such as ethanol.
Coupling with pyridine derivative: The sulfanyl intermediate is then coupled with a pyridine-2-carboxylic acid derivative under basic conditions. This step often involves the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfanyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylmethyl sulfanyl derivatives: Compounds with similar sulfanyl groups attached to different aromatic rings.
Pyridine-2-carboxylic acid derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the combination of the 4-chlorophenylmethyl sulfanyl group and the pyridine-2-carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H10ClNO2S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2S/c14-10-3-1-9(2-4-10)8-18-11-5-6-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17) |
InChI Key |
SFOFLNKVXMLHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)


![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)
